(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that includes a benzyl group, a chlorinated pentenoyl chain, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Chlorinated Pentenoyl Chain: This can be done through a series of reactions including halogenation, alkylation, and olefination.
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, such as inhibition of enzyme activity in medicinal chemistry or acting as a catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-Benzyl-3-[(2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one: can be compared with other oxazolidinone derivatives and chlorinated organic compounds.
Properties
Molecular Formula |
C18H22ClNO3 |
---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
(4S)-4-benzyl-3-[(E,2S)-5-chloro-2-propan-2-ylpent-4-enoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H22ClNO3/c1-13(2)16(9-6-10-19)17(21)20-15(12-23-18(20)22)11-14-7-4-3-5-8-14/h3-8,10,13,15-16H,9,11-12H2,1-2H3/b10-6+/t15-,16-/m0/s1 |
InChI Key |
NWTCPOLSDXHJJC-DAASWOGBSA-N |
Isomeric SMILES |
CC(C)[C@H](C/C=C/Cl)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(CC=CCl)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.